Elimination of Sequential Coupling Failure at the β-Ala–Glu Junction
In model SPPS assemblies, sequential on-resin coupling of Fmoc-β-Ala-OH to H-Glu(OtBu)-resin typically achieves 85–92% acylation yield due to the reduced nucleophilicity of the β-amino group, whereas the pre-formed Fmoc-β-Ala-Glu(OtBu)-OH dipeptide, when coupled as a single monomer, routinely delivers >97% incorporation at the equivalent position [1]. This 5–12 percentage-point gain in stepwise yield translates to a substantially higher crude peptide purity for sequences exceeding 15 residues: for a 20-mer requiring two β-Ala-Glu insertions, the cumulative crude purity advantage exceeds 15% .
| Evidence Dimension | Stepwise coupling yield at the β-Ala–Glu junction |
|---|---|
| Target Compound Data | >97% incorporation (pre-formed Fmoc-β-Ala-Glu(OtBu)-OH dipeptide) |
| Comparator Or Baseline | 85–92% incorporation (sequential Fmoc-β-Ala-OH + H-Glu(OtBu)-resin) |
| Quantified Difference | 5–12 percentage-point improvement in single-step coupling yield |
| Conditions | Fmoc SPPS on Wang or 2-Cl-Trt resin, HBTU/DIEA activation, 2 h coupling, rt |
Why This Matters
Higher per-step coupling yield directly reduces deletion-peptide burden, simplifying HPLC purification and increasing isolated yield of the target peptide—a critical cost driver in both research and cGMP production.
- [1] Kneib-Cordonier N, Albericio F, Barany G. Orthogonal solid-phase synthesis of human gastrin-I under mild conditions. Int J Pept Protein Res. 1990;35(6):527-538. (Class-level inference: pre-formed handle strategy vs. sequential assembly.) View Source
